molecular formula C11H20O2 B2554504 (1R,2R)-2-(cyclohexyloxy)cyclopentan-1-ol CAS No. 2165959-86-2

(1R,2R)-2-(cyclohexyloxy)cyclopentan-1-ol

Cat. No.: B2554504
CAS No.: 2165959-86-2
M. Wt: 184.279
InChI Key: ARQPXNMITTVQLY-GHMZBOCLSA-N
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Description

(1R,2R)-2-(Cyclohexyloxy)cyclopentan-1-ol is a chiral cyclopentanol derivative featuring a cyclohexyl ether substituent at the C2 position. The compound’s stereochemistry is defined by the (1R,2R) configuration, which is critical for its interactions in asymmetric synthesis or biological systems. The cyclohexyl group confers steric bulk and lipophilicity, distinguishing it from smaller or aromatic substituents in related molecules.

Properties

IUPAC Name

(1R,2R)-2-cyclohexyloxycyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c12-10-7-4-8-11(10)13-9-5-2-1-3-6-9/h9-12H,1-8H2/t10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQPXNMITTVQLY-GHMZBOCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2CCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)O[C@@H]2CCC[C@H]2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1R,2R)-2-(cyclohexyloxy)cyclopentan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C₁₁H₂₀O₂
  • Molecular Weight : 184.279 g/mol
  • IUPAC Name : (1R,2R)-2-cyclohexyloxycyclopentan-1-ol

This compound is characterized by its cyclopentane structure with a cyclohexyl ether substituent, which may influence its pharmacological properties.

The biological mechanisms through which (1R,2R)-2-(cyclohexyloxy)cyclopentan-1-ol may exert its effects are not fully elucidated. However, compounds with similar structures often interact with cellular pathways involved in inflammation and cell proliferation. For example, prostacyclin analogs are known to influence vascular functions through G protein-coupled receptors . The interaction of this compound with such pathways could be a focus for future investigations.

Study 1: Antifungal Activity

A study examining the antifungal activity of cyclopentane derivatives revealed that certain modifications can enhance efficacy against fungal strains. While specific data on (1R,2R)-2-(cyclohexyloxy)cyclopentan-1-ol is sparse, the findings suggest that similar compounds might be effective against pathogens like Candida albicans and Aspergillus niger.

Study 2: Cytotoxicity Assays

In vitro cytotoxicity assays conducted on related cyclopentane derivatives indicated varying degrees of activity against cancer cell lines. The structural features that contribute to cytotoxicity include the presence of hydroxyl groups and cyclic structures that may facilitate membrane penetration and receptor binding .

Potential Therapeutic Applications

Given its structural characteristics and preliminary biological activities observed in related compounds, (1R,2R)-2-(cyclohexyloxy)cyclopentan-1-ol may have potential applications in:

  • Antifungal Treatments : Targeting resistant fungal infections.
  • Cancer Therapy : As a lead compound for developing novel anticancer agents.
  • Anti-inflammatory Agents : Modulating inflammatory responses through prostanoid pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (1R,2R)-2-(cyclohexyloxy)cyclopentan-1-ol with key analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
(1R,2R)-2-(Cyclohexyloxy)cyclopentan-1-ol Cyclohexyloxy C₁₁H₂₀O₂ 184.28 (calculated) High lipophilicity; steric hindrance from cyclohexyl group; chiral centers
(1R,2R)-2-(Allyloxy)cyclopentan-1-ol Allyloxy C₈H₁₄O₂ 142.20 Lower molecular weight; unsaturated ether for click chemistry
(1R,2R)-2-(Furan-2-yl)cyclopentan-1-ol Furan-2-yl C₉H₁₂O₂ 152.19 Aromatic heterocycle enhances π-electron interactions; moderate polarity
(1R,2R)-2-[(2-Chlorophenyl)amino]cyclopentan-1-ol 2-Chlorophenylamino C₁₁H₁₄ClNO 223.69 Polar amino group; potential hydrogen bonding; halogenated aromatic ring
(1R,2S)-2-(Benzyloxy)methyl-3-cyclopenten-1-ol Benzyloxy-methyl C₁₄H₁₈O₂ 218.29 Conjugated double bond (cyclopentene); benzyl group increases aromaticity

Key Observations :

  • Lipophilicity : The cyclohexyloxy analog is more lipophilic than the furyl or allyloxy derivatives due to its aliphatic cyclohexyl group, making it suitable for lipid-rich environments.
  • Electronic Properties : Aromatic substituents (e.g., furan, benzyl) enable resonance stabilization, whereas the cyclohexyl group is purely electron-donating via inductive effects.

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